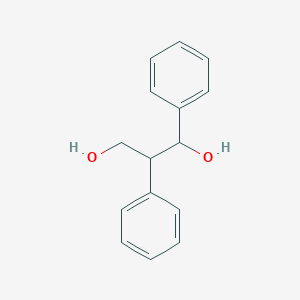
1,2-Diphenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spray-tox is a synthetic chemical compound primarily used as an insecticide. It is designed to control pests that infest cultivated plants and eliminate disease-carrying insects in specific areas. Spray-tox is known for its effectiveness in killing insects through various modes of action, including ingestion, inhalation, and contact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spray-tox involves several chemical reactions, including the use of intermediates and reagents. The primary synthetic route includes the reaction of specific organic compounds under controlled conditions to produce the active ingredient. The reaction conditions typically involve the use of solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Spray-tox involves large-scale chemical synthesis in specialized facilities. The process includes the preparation of raw materials, reaction in large reactors, purification of the product, and formulation into the final insecticide product. Quality control measures are implemented at each stage to ensure the consistency and effectiveness of the final product.
Chemical Reactions Analysis
Types of Reactions
Spray-tox undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Spray-tox include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents like acetone and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from the reactions of Spray-tox depend on the specific reaction conditions and reagents used. These products include various derivatives and metabolites that retain the insecticidal properties of the parent compound.
Scientific Research Applications
Spray-tox has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications in controlling vector-borne diseases.
Industry: Utilized in agricultural practices to protect crops from pest infestations.
Mechanism of Action
The mechanism of action of Spray-tox involves its interaction with the nervous system of insects. It targets specific molecular pathways, leading to the disruption of normal nerve function and ultimately causing the death of the insect. The compound binds to receptors and enzymes involved in neurotransmission, leading to paralysis and death.
Comparison with Similar Compounds
Spray-tox can be compared with other insecticides such as:
DDT (Dichlorodiphenyltrichloroethane): Known for its long-lasting effects but banned due to environmental concerns.
Malathion: An organophosphate insecticide with a different mode of action.
Pyrethroids: Synthetic compounds similar to natural pyrethrins, used for their rapid knockdown effect.
Spray-tox is unique in its combination of effectiveness, safety, and environmental impact, making it a preferred choice in many applications.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,2-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI Key |
OFRCZTMFZRZFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
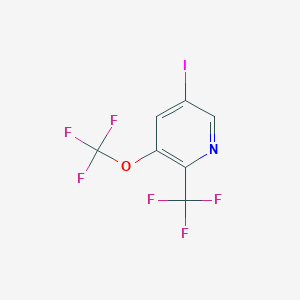
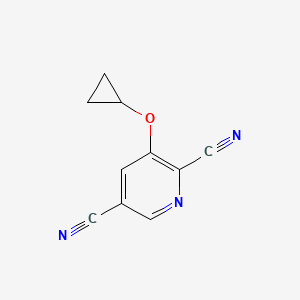
![1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14808742.png)

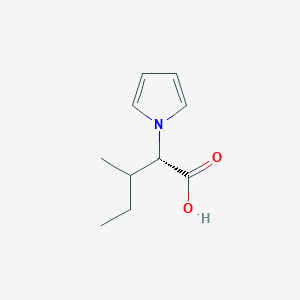

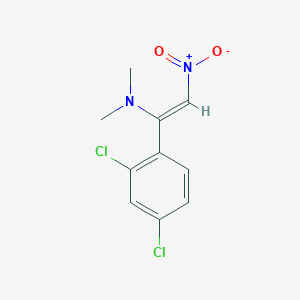
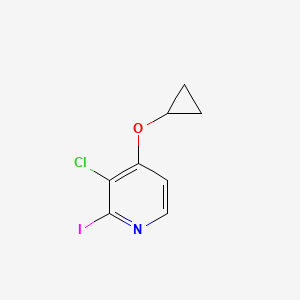
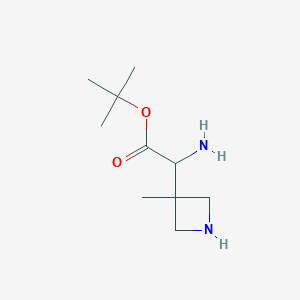
![N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)
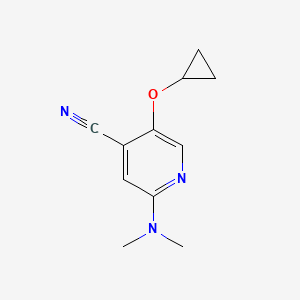
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
